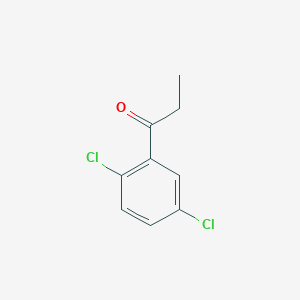

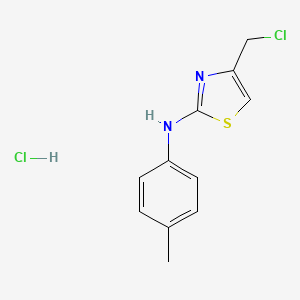

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

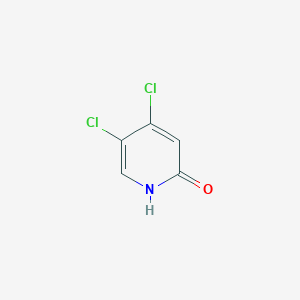

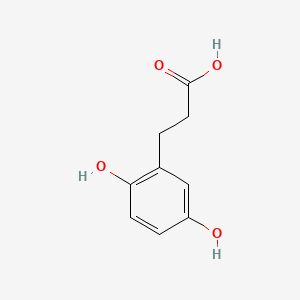

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “4-(chloromethyl)” and “N-(4-methylphenyl)” parts of the name suggest that it has a chloromethyl group and a methylphenyl group attached to the thiazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazoles are typically synthesized through the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide. The chloromethyl and methylphenyl groups could potentially be added through subsequent reactions .Molecular Structure Analysis

The molecular structure of this compound would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and the methylphenyl group attached to the nitrogen .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic and relatively stable. The presence of the chloromethyl and methylphenyl groups could affect properties such as solubility and reactivity .Scientific Research Applications

Antibacterial Activity

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, research on related thiazole compounds, like N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). Additionally, derivatives such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were found to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).

Applications in Corrosion Inhibition

Research has been conducted on thiazole derivatives for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation have investigated the inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron (Kaya et al., 2016).

Chemical Synthesis and Characterization

Thiazole compounds, including derivatives of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into their structural and chemical properties. For instance, investigations on compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine highlighted their synthesis and detailed characterization (Nadaf et al., 2019).

Dye Synthesis

Some studies have explored the use of thiazole derivatives in dye synthesis, particularly for dyeing fabrics like polyester. Research on synthesizing heteroaryl azo dyes using thiazole compounds has shown potential in producing various shades of red with good fastness properties (Chaudhari, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHQPMPGROKHOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610030 |

Source

|

| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33188-18-0 |

Source

|

| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.